N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-methylbenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes with an appropriate nitrile to form the 1,2,4-oxadiazole ring.
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Acylation Reaction: : The oxadiazole derivative is then acylated with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
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Reduction: : Reduction of the oxadiazole ring can lead to the formation of amine derivatives, which may exhibit different biological activities.
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Substitution: : The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives with potentially diverse properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: 2-[5-(4-carboxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Reduction: N-(2-chlorophenyl)-2-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Substitution: N-(2-aminophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Scientific Research Applications
N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for various applications:
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Medicinal Chemistry: : It has potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
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Agriculture: : The compound may be used as a pesticide or herbicide, leveraging its biological activity to protect crops from pests and diseases.
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Materials Science: : Oxadiazole derivatives are explored for their electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The biological activity of N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is primarily due to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to therapeutic effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- N-(2-bromophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Uniqueness
N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the specific substitution pattern on the phenyl rings, which can significantly influence its biological activity and physical properties. The presence of the chlorine atom and the methyl group can affect the compound’s lipophilicity, electronic distribution, and overall reactivity, distinguishing it from other similar oxadiazole derivatives.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-8-12(9-7-11)17-20-15(21-23-17)10-16(22)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAVSHFBQINKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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